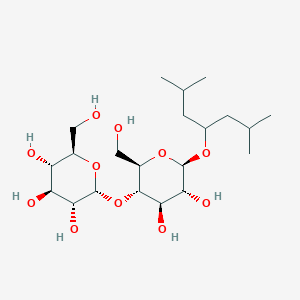

2,6-Dimethyl-4-heptyl-b-D-maltopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of 2,6-Dimethyl-4-heptyl-b-D-maltopyranoside involves the glycosylation of maltose with 2,6-dimethyl-4-heptyl alcohol under specific reaction conditions . The reaction typically requires the presence of an acid catalyst to facilitate the formation of the glycosidic bond. Industrial production methods may involve the use of optimized reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

2,6-Dimethyl-4-heptyl-b-D-maltopyranoside can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated reagents under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Surfactant in Biochemical Processes

DMH is widely used as a surfactant in various biochemical applications due to its ability to solubilize membrane proteins. This property is crucial for studying protein interactions and membrane dynamics.

Glycosidase Inhibition

DMH acts as a glucosidase inhibitor, which can be beneficial in understanding carbohydrate metabolism and developing therapeutic agents for metabolic disorders.

| Mechanism | Description |

|---|---|

| Inhibition of Glycosidases | DMH binds to glycosidases, altering their activity and affecting carbohydrate processing within cells. |

Cleaning Agent Formulation

In industrial applications, DMH is incorporated into cleaning products due to its effectiveness in removing lipid-based stains. Its surfactant properties enhance the performance of lipase enzymes in breaking down fats.

| Industry Application | Benefits |

|---|---|

| Laundry Detergents | Improves the removal of oily stains by enhancing enzyme activity . |

| Dishwashing Products | Effective in formulations aimed at greasy residues on dishes . |

Case Study 1: Membrane Protein Solubilization

In a study examining the solubilization of membrane proteins, DMH was compared with other surfactants like dodecyl β-D-maltopyranoside (DDM). The results indicated that DMH provided superior solubilization efficiency while maintaining protein functionality.

Case Study 2: Enzyme Activity Enhancement

Research demonstrated that DMH significantly enhanced the activity of lipases when used in conjunction with other surfactants. This synergy resulted in improved cleaning efficacy for lipid-based stains on various surfaces.

Mecanismo De Acción

The mechanism of action of 2,6-Dimethyl-4-heptyl-b-D-maltopyranoside involves its ability to interact with biological membranes and proteins. The compound can alter membrane fluidity and permeability, which can affect various cellular processes. It may also interact with specific molecular targets and pathways, influencing their activity and function .

Comparación Con Compuestos Similares

2,6-Dimethyl-4-heptyl-b-D-maltopyranoside can be compared with other carbohydrate-based surfactants such as:

Octyl β-D-glucopyranoside: Another commonly used surfactant in biochemical research.

Decyl β-D-maltopyranoside: Similar in structure but with a longer alkyl chain, affecting its surfactant properties.

Dodecyl β-D-maltopyranoside: Known for its strong surfactant properties and used in membrane protein studies.

The uniqueness of this compound lies in its specific alkyl chain length and branching, which can influence its interaction with biological membranes and proteins .

Actividad Biológica

2,6-Dimethyl-4-heptyl-β-D-maltopyranoside (referred to as DMH-Maltopyranoside) is a surfactant and a glycoside compound that has garnered attention for its biological activity, particularly in the fields of biochemistry and molecular biology. This article explores its mechanisms of action, biochemical properties, and applications in scientific research.

- Chemical Formula : C15H30O5

- CAS Number : 869638-31-3

- Molecular Weight : 286.4 g/mol

DMH-Maltopyranoside features a branched alkyl chain that influences its interaction with biological membranes and proteins. Its structural characteristics allow it to function effectively as a surfactant in various biochemical applications.

DMH-Maltopyranoside primarily acts as a glucosidase inhibitor, impacting the activity of enzymes involved in carbohydrate metabolism. The compound interacts with the DNA of certain invertebrates, suggesting potential implications in genetic expression pathways. The binding affinity and specificity of DMH-Maltopyranoside to its targets are critical for its biological effects.

Biochemical Pathways

- Inhibition of Glucosidases : By inhibiting glucosidase enzymes, DMH-Maltopyranoside may alter glucose metabolism, which could have therapeutic implications for conditions like diabetes.

- DNA Interaction : The compound's binding to DNA suggests a role in modulating gene expression, potentially affecting cellular processes such as proliferation and apoptosis.

Cellular Effects

The effects of DMH-Maltopyranoside on cellular functions include:

- Modulation of Cell Signaling : The compound may influence signaling pathways that regulate various cellular responses.

- Gene Expression Alteration : Through its interaction with DNA, it can impact the transcription of genes involved in metabolic processes.

Research Findings

Recent studies have highlighted the versatility of DMH-Maltopyranoside in various applications:

- Structural Biology : In research involving Epstein-Barr Virus (EBV) DNA polymerase, DMH-Maltopyranoside was used to stabilize protein structures during crystallization experiments . This highlights its utility in protein purification and structural analysis.

- Detergent Properties : DMH-Maltopyranoside serves as an effective detergent for solubilizing membrane proteins, facilitating studies on protein interactions and membrane dynamics .

Case Study 1: Protein Stabilization

A study investigated the use of DMH-Maltopyranoside in stabilizing integral membrane proteins (IMPs). The compound demonstrated favorable properties compared to traditional detergents, leading to improved stability and solubilization efficiency .

Case Study 2: Enzyme Activity Modulation

In vitro experiments showed that varying concentrations of DMH-Maltopyranoside could modulate the activity of glucosidases significantly. This modulation was dose-dependent, indicating potential therapeutic applications in managing metabolic disorders .

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Applications |

|---|---|---|

| Octyl β-D-glucopyranoside | Straight-chain surfactant | Commonly used in biochemical research |

| Decyl β-D-maltopyranoside | Longer alkyl chain | Similar applications but with different surfactant properties |

| Dodecyl β-D-maltopyranoside | Stronger surfactant properties | Used extensively in membrane protein studies |

DMH-Maltopyranoside's unique branching structure differentiates it from other maltopyranosides, influencing its efficacy as a surfactant and its interaction with biological systems.

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(2,6-dimethylheptan-4-yloxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O11/c1-9(2)5-11(6-10(3)4)29-20-18(28)16(26)19(13(8-23)31-20)32-21-17(27)15(25)14(24)12(7-22)30-21/h9-28H,5-8H2,1-4H3/t12-,13-,14-,15+,16-,17-,18-,19-,20-,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXNRCWFTSDLDY-ZESVGKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(C)C)OC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(CC(C)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.